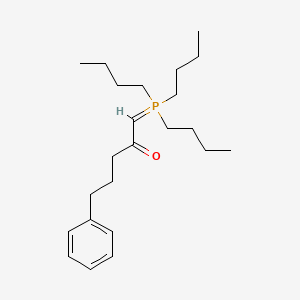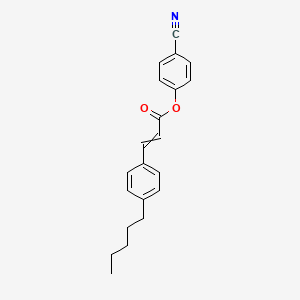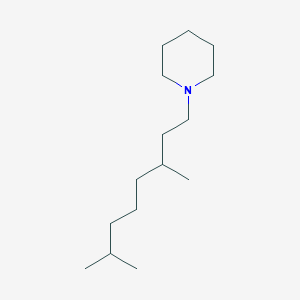
1-(3,7-Dimethyloctyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,7-Dimethyloctyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a piperidine ring substituted with a 3,7-dimethyloctyl group. Piperidines are known for their significant role in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyloctyl)piperidine can be synthesized through the anionic telomerization of isoprene with piperidine. This method involves the use of palladium complexes as catalysts. The reaction conditions typically include the use of solvents like ethanol and the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alkyl halides for further functionalization .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,7-Dimethyloctyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives
Aplicaciones Científicas De Investigación
1-(3,7-Dimethyloctyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of 1-(3,7-Dimethyloctyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in regulating cell survival, proliferation, and apoptosis
Comparación Con Compuestos Similares
- 1-(3,7-Dimethyloctyl)-1-allylpiperidinium bromide
- 1-(3,7-Dimethyloctyl)-1-methylpiperidinium iodide
Comparison: 1-(3,7-Dimethyloctyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
56717-15-8 |
|---|---|
Fórmula molecular |
C15H31N |
Peso molecular |
225.41 g/mol |
Nombre IUPAC |
1-(3,7-dimethyloctyl)piperidine |
InChI |
InChI=1S/C15H31N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h14-15H,4-13H2,1-3H3 |
Clave InChI |
QZCHUAYVJYJZBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



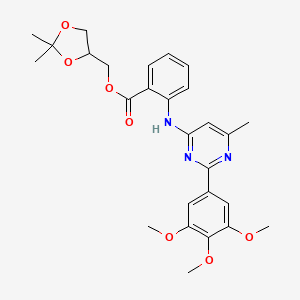
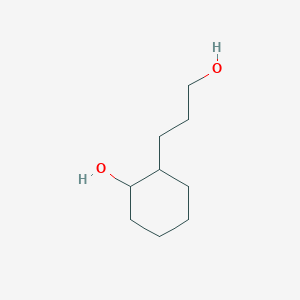
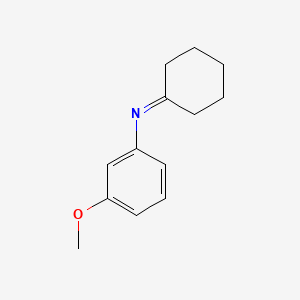
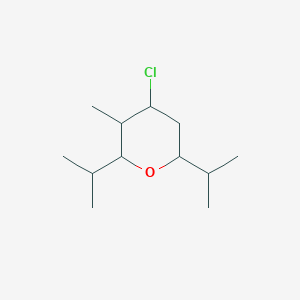

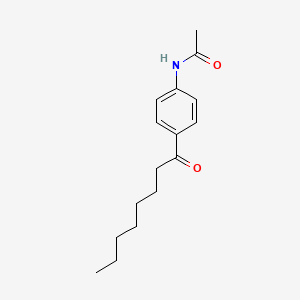

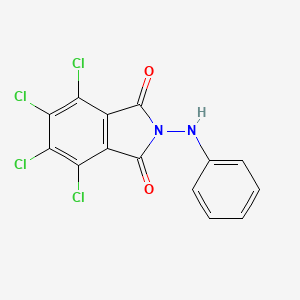
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
